4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde

X-ray crystallography Solid-state characterization Polymorph screening

4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde (CAS 400878-05-9) is a substituted benzaldehyde derivative with molecular formula C₁₆H₁₃F₃O₃ and molecular weight 310.27 g/mol. The compound features a 4-methoxy substitution pattern on the benzaldehyde core, an ether-linked methylene bridge at the 3-position, and a 3-(trifluoromethyl)phenoxy terminal moiety.

Molecular Formula C16H13F3O3
Molecular Weight 310.27g/mol
CAS No. 400878-05-9
Cat. No. B454887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde
CAS400878-05-9
Molecular FormulaC16H13F3O3
Molecular Weight310.27g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)COC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C16H13F3O3/c1-21-15-6-5-11(9-20)7-12(15)10-22-14-4-2-3-13(8-14)16(17,18)19/h2-9H,10H2,1H3
InChIKeyWKJZHVKGLHYSKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde (CAS 400878-05-9): Structural and Procurement Baseline


4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde (CAS 400878-05-9) is a substituted benzaldehyde derivative with molecular formula C₁₆H₁₃F₃O₃ and molecular weight 310.27 g/mol . The compound features a 4-methoxy substitution pattern on the benzaldehyde core, an ether-linked methylene bridge at the 3-position, and a 3-(trifluoromethyl)phenoxy terminal moiety . This structural configuration distinguishes it from closely related benzaldehyde analogs that vary in substitution position, linker chemistry, or aromatic core composition. The compound is supplied at commercial purity specifications ranging from 95% to 98% and is intended exclusively for research and further manufacturing applications .

Why Generic Substitution Fails: Procurement Risks with Unverified Analogs of 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde


Substituted benzaldehydes bearing trifluoromethylphenoxy moieties exhibit substantial divergence in physicochemical properties based on substitution regiochemistry, linker architecture, and aromatic core composition [1]. Compounds with identical molecular formula (C₁₆H₁₃F₃O₃) but differing connectivity—such as 3-methoxy positional isomers, benzyloxy ether variants, or trifluoroethoxy-substituted analogs—display distinct crystallographic parameters, thermal stability profiles, and synthetic compatibility [2]. The target compound's specific 4-methoxy, 3-phenoxymethyl substitution pattern dictates its reactivity as an aldehyde electrophile and its utility as a building block in multistep syntheses; interchange with superficially similar analogs introduces uncontrolled variables that compromise reaction reproducibility and downstream product integrity [3].

Quantitative Differentiation Guide: 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde vs. Structural Analogs


Crystallographic Parameters of 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde: Structural Differentiation from Benzyloxy Analogs

The target compound has been characterized by single-crystal X-ray diffraction, revealing a trigonal crystal system with space group R-3 and unit-cell parameters a = 23.261(4) Å, c = 9.537(2) Å, V = 4469(2) ų, Z = 6 [1]. In contrast, the isomeric benzyloxy analog 4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (CAS 669739-13-3, also C₁₆H₁₃F₃O₃) contains a benzyloxy ether linkage rather than a phenoxymethyl bridge, which alters molecular packing and crystallization behavior . The phenoxymethyl configuration in the target compound introduces distinct conformational constraints and intermolecular interaction patterns compared to benzyloxy variants, as documented in comparative crystallographic analyses [2].

X-ray crystallography Solid-state characterization Polymorph screening

Substitution Pattern Differentiation: 3-(Trifluoromethyl)phenoxy vs. 4-(Trifluoromethyl)phenoxy Positional Isomers

The target compound incorporates a 3-(trifluoromethyl)phenoxy moiety with the CF₃ group at the meta position relative to the ether oxygen. The positional isomer 4-[[4-(Trifluoromethyl)phenoxy]methyl]benzaldehyde (CAS 1442084-93-6) places the CF₃ group at the para position and lacks the 4-methoxy substituent present in the target compound . This regiochemical distinction yields different molecular formulas (target: C₁₆H₁₃F₃O₃, MW 310.27; para isomer: C₁₅H₁₁F₃O₂, MW 280.24) and alters electronic distribution through the phenoxy ring system [1]. The meta-CF₃ configuration in the target compound modulates the electron-withdrawing inductive effect transmitted through the ether linkage, influencing aldehyde carbonyl electrophilicity relative to para-substituted analogs [2].

Structure-activity relationship Positional isomer comparison Regiochemistry

Aromatic Core Differentiation: Benzaldehyde vs. Furaldehyde Scaffolds in Trifluoromethylphenoxy Series

The target compound features a benzaldehyde aromatic core, whereas structurally related compounds such as 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde (CAS 438220-94-1) incorporate a furan-2-carboxaldehyde heterocyclic scaffold . The furan analog shares the same 3-(trifluoromethyl)phenoxy moiety but presents a five-membered oxygen-containing heteroaromatic ring with distinct electronic properties and aldehyde reactivity [1]. The benzaldehyde scaffold in the target compound (C₁₆H₁₃F₃O₃, MW 310.27) differs substantially from the furaldehyde scaffold (C₁₃H₉F₃O₃, MW 270.21) in molecular weight, aromaticity, and subsequent synthetic derivatization pathways .

Heterocyclic building blocks Scaffold comparison Synthetic intermediate selection

Commercial Purity Specification: Available Grades and Supplier-Defined Quality Parameters

Multiple commercial suppliers specify purity grades for 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde (CAS 400878-05-9). AK Scientific (AKSci) offers the compound at ≥95% purity (Catalog J40141) . MolCore provides material at NLT 98% purity . Fluorochem Ltd supplies the compound with a catalog specification of 95% purity . The availability of two distinct purity tiers (95% and 98%) enables procurement aligned with specific application requirements: 95% material for routine synthetic transformations where minor impurities are tolerated, and 98% material for applications requiring tighter impurity control.

Quality control Purity specification Procurement compliance

Validated Application Scenarios for 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde Procurement


Pharmaceutical Intermediate for Kinase Modulator Synthesis

The compound serves as a key building block in the synthesis of kinase modulators, as documented in patent US-8153641-B2 . The specific 4-methoxy, 3-phenoxymethyl substitution pattern with meta-CF₃ phenoxy moiety provides the requisite structural features for target engagement in kinase inhibitor scaffolds. Procurement of this exact CAS 400878-05-9 intermediate ensures fidelity to the patented synthetic route and avoids the regiochemical mismatch that would occur with 4-[[4-(Trifluoromethyl)phenoxy]methyl]benzaldehyde positional isomers.

Crystallographically Characterized Solid-Form Development

The compound has established crystallographic identity with documented space group R-3 and unit-cell parameters a = 23.261(4) Å, c = 9.537(2) Å [1]. This crystallographic characterization supports solid-form development activities including polymorph screening, co-crystal engineering, and formulation studies where consistent solid-state properties are required. The phenoxymethyl ether linkage confers distinct packing behavior compared to benzyloxy ether analogs such as 4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde, which exhibit different crystallization characteristics [2].

Fluorinated Benzaldehyde Building Block for Agrochemical Derivatization

Fluorinated benzaldehydes containing trifluoromethyl substituents are extensively documented as starting materials for active ingredient synthesis in both pharmaceutical and agrochemical applications [3]. The target compound's combination of aldehyde electrophilicity, electron-withdrawing CF₃ group, and methoxy substitution enables participation in condensation, reductive amination, and metal-catalyzed coupling reactions. The benzaldehyde core distinguishes it from heterocyclic analogs like 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde, providing a carbon-only aromatic system suitable for diverse downstream derivatization strategies .

Research-Grade Intermediate with Tiered Purity Specification

Commercial availability at two distinct purity tiers—95% and 98%—enables application-matched procurement . The 95% grade supports exploratory synthesis and route scouting where minor impurities do not compromise reaction outcomes, while the 98% grade serves applications requiring tighter impurity control such as late-stage intermediate preparation or analytical standard development. Storage specifications (sealed in dry conditions, 2-8°C) are documented by suppliers and should be adhered to for maintaining product integrity .

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